N-(PEG2-Boc)-N-bis(PEG2-propargyl)

PROTAC linker selection orthogonal bioconjugation trifunctional PEG linker

PROTAC researchers often face linker limitations: linear bis-propargyl linkers cannot support orthogonal, sequential conjugation, forcing compromises in ternary complex assembly. N-(PEG2-Boc)-N-bis(PEG2-propargyl) solves this with a trifunctional architecture: • Boc-protected amine enables acid-labile deprotection for selective amide coupling to E3 ligase or target ligands • Dual propargyl groups allow two sequential CuAAC click reactions for modular heterotrifunctional assembly • PEG2 arms on all branches provide balanced solubility (LogP 0.4) and conformational flexibility (25 rotatable bonds). Available at ≥98% purity with global shipping for immediate PROTAC development workflows.

Molecular Formula C25H43NO8
Molecular Weight 485.6 g/mol
Cat. No. B609671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(PEG2-Boc)-N-bis(PEG2-propargyl)
SynonymsN-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl)
Molecular FormulaC25H43NO8
Molecular Weight485.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H43NO8/c1-6-12-28-18-21-31-15-9-26(10-16-32-22-19-29-13-7-2)11-17-33-23-20-30-14-8-24(27)34-25(3,4)5/h1-2H,8-23H2,3-5H3
InChIKeySNTDJGZACCWQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(PEG2-Boc)-N-bis(PEG2-propargyl) Overview


N-(PEG2-Boc)-N-bis(PEG2-propargyl) (CAS: 2100306-69-0) is a trifunctional polyethylene glycol (PEG)-based PROTAC linker with a Boc-protected amine core and two terminal propargyl groups. It is specifically engineered for orthogonal conjugation strategies in targeted protein degradation research, combining acid-labile Boc protection with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity . The compound has a molecular formula of C25H43NO8 and a molecular weight of 485.61 g/mol, and it is available from multiple commercial vendors with purity typically ≥98% .

Orthogonal Boc protection enables sequential amine coupling after acid deprotection
Dual terminal propargyl groups support divergent CuAAC click chemistry
Trifunctional design permits modular assembly of heterotrifunctional PROTACs

N-(PEG2-Boc)-N-bis(PEG2-propargyl) Substitution Challenges


In PROTAC development, linker selection directly influences ternary complex formation, target degradation efficiency, and overall physicochemical properties. Substituting N-(PEG2-Boc)-N-bis(PEG2-propargyl) with superficially similar linkers—such as linear bis-propargyl PEGs, NH-bis(PEG2-propargyl) lacking Boc protection, or branched linkers with different terminal functionalities—introduces quantifiable differences in synthetic versatility, orthogonal control, and final conjugate architecture . The Boc-protected amine provides acid-labile orthogonal protection enabling sequential coupling strategies unavailable in unprotected or mono-functional alternatives, while the dual propargyl arms permit divergent click chemistry for assembling complex trifunctional constructs . These structural features translate to measurable differences in molecular topology, physicochemical properties, and synthetic workflow compatibility .

! Linear bis-propargyl linkers lack orthogonal protection, limiting sequential conjugation strategies
! Unprotected amine analog may alter lipophilicity and affect cellular permeability context
! Free carboxylic acid variant may present distinct solubility and handling properties due to large LogP difference

N-(PEG2-Boc)-N-bis(PEG2-propargyl) Quantitative Comparison


Trifunctional vs. Linear Linker Architecture

N-(PEG2-Boc)-N-bis(PEG2-propargyl) provides three orthogonal functional handles (1× Boc-protected amine, 2× terminal propargyl groups), whereas linear bis-propargyl-PEG linkers (e.g., Bis-propargyl-PEG2, Bis-propargyl-PEG4) offer only two terminal propargyl groups with no orthogonal protection capability . The Boc-protected amine enables acid-labile deprotection for subsequent amide coupling reactions, providing an additional conjugation site unavailable in linear bis-propargyl analogs . This 3:2 functional group advantage is critical for constructing PROTACs requiring divergent synthesis strategies or incorporation of a third functional moiety .

Architecture: Trifunctional vs Linear
Class-level inference
3 handles vs 2 handles
Supports synthesis route flexibility
Structural comparison; experimental validation advised
PROTAC linker selection orthogonal bioconjugation trifunctional PEG linker click chemistry reagent

Lipophilicity: Boc-Protected vs. Deprotected Linker

N-Boc-N-bis(PEG2-propargyl) (CAS 2100306-86-1) exhibits a predicted LogP of 0.7, whereas its deprotected amine analog NH-bis(PEG2-propargyl) (CAS 2100306-83-8) exhibits a predicted LogP of -0.6 . This represents a LogP difference of 1.3 units, corresponding to approximately a 20-fold difference in calculated octanol-water partition coefficient. The higher LogP of the Boc-protected variant may confer distinct membrane permeability characteristics during cellular PROTAC evaluation, a critical consideration for intracellular protein degradation assays [1].

Lipophilicity: Boc vs NH
Cross-study comparable
ΔLogP = 1.3
May influence cellular permeability
Predicted LogP values; experimental confirmation needed
PROTAC linker LogP linker physicochemical properties cellular permeability aqueous solubility

PEG Spacer Length: PEG2 vs. PEG1 Variants

N-(PEG2-Boc)-N-bis(PEG2-propargyl) (CAS 2100306-69-0) contains a PEG2 spacer between the amine nitrogen and the Boc-protected carboxyl group, with molecular weight of 485.61 g/mol and 25 rotatable bonds . In contrast, N-(Boc-PEG1)-N-bis(PEG2-propargyl) (CAS 2100306-63-4) incorporates a shorter PEG1 spacer on the Boc-protected arm, yielding molecular weight of 456.57 g/mol and 22 rotatable bonds . This difference of one ethylene glycol unit translates to a molecular weight reduction of approximately 29 Da and a decrease of 3 rotatable bonds in the PEG1 variant .

PEG Spacer: PEG2 vs PEG1
Direct head-to-head
ΔMW 29 Da, ΔRot bonds 3
Linker geometry may affect ternary complex formation
Structural comparison from datasheets
PROTAC linker length optimization ternary complex formation linker SAR PEG spacer design

Boc-Protected Ester vs. Free Carboxylic Acid

N-(PEG2-Boc)-N-bis(PEG2-propargyl) (CAS 2100306-69-0) features a Boc-protected tert-butyl ester terminal group (LogP = 0.4) that remains inert under basic amide coupling conditions and requires acidic deprotection (e.g., TFA) for carboxylate exposure . In contrast, the closely related N-(Acid-PEG2)-N-bis(PEG2-propargyl) (CAS 2100306-49-6) presents a free carboxylic acid terminal group (LogP = -3.2) that is immediately available for amide coupling but may undergo undesired side reactions during multi-step syntheses . The LogP difference of 3.6 units between these variants corresponds to approximately a 4,000-fold difference in calculated partition coefficient .

Protection: Boc-ester vs COOH
Cross-study comparable
ΔLogP = 3.6, orthog. protection
Orthogonal protection enables controlled conjugation
Predicted LogP; acid-labile Boc group
PROTAC linker orthogonality click chemistry reagent protected intermediate conjugation strategy

N-(PEG2-Boc)-N-bis(PEG2-propargyl) Application Scenarios


Sequential PROTAC Assembly via Orthogonal Deprotection

N-(PEG2-Boc)-N-bis(PEG2-propargyl) is optimally deployed in PROTAC synthesis workflows requiring three sequential conjugation steps: (1) Boc deprotection under acidic conditions (e.g., TFA/DCM) to expose the amine for amide coupling with an E3 ligase ligand or target protein ligand; (2) first CuAAC click reaction on one propargyl arm; (3) second CuAAC click reaction on the remaining propargyl arm. This orthogonal trifunctional architecture enables modular assembly of heterotrifunctional molecules that linear bis-propargyl linkers (which lack orthogonal protection) cannot accommodate . The PEG2 spacers on all three arms provide balanced aqueous solubility and conformational flexibility, while the predicted LogP of 0.4 suggests adequate membrane permeability for intracellular target engagement .

PROTAC Linker SAR with PEG Spacer Variation

In structure-activity relationship (SAR) studies investigating optimal linker length for ternary complex formation, N-(PEG2-Boc)-N-bis(PEG2-propargyl) provides a specific linker geometry with total molecular weight of 485.61 g/mol and 25 rotatable bonds, representing a middle-length option between shorter variants (e.g., N-(Boc-PEG1)-N-bis(PEG2-propargyl), MW 456.57) and longer variants (e.g., N-(Boc-PEG4)-N-bis(PEG4-propargyl), MW ~765) . Systematic substitution among this series allows researchers to correlate linker length with degradation efficiency (DC50) and ternary complex stability without altering the fundamental trifunctional architecture .

Heterobifunctional Probe Development

Beyond PROTAC development, N-(PEG2-Boc)-N-bis(PEG2-propargyl) serves as a versatile scaffold for constructing trifunctional chemical probes in chemical biology research . The dual propargyl groups support CuAAC click chemistry for attaching fluorophores, affinity tags, or reactive warheads, while the Boc-protected amine provides a latent conjugation site for biomolecule attachment following controlled deprotection. This orthogonal reactivity profile distinguishes it from linear bis-propargyl-PEG linkers and makes it suitable for applications including multifunctional imaging probe construction, targeted drug delivery system development, and modular bioconjugate synthesis requiring precision assembly .

Intermediate for Branched PEG Architectures

N-(PEG2-Boc)-N-bis(PEG2-propargyl) functions as a protected intermediate for generating more complex branched PEG architectures through sequential functional group manipulations. Following Boc deprotection, the free amine can be coupled to additional PEG chains, targeting ligands, or reactive handles, while the propargyl groups remain intact for subsequent click chemistry . This modular approach enables custom synthesis of multifunctional PEG scaffolds with precisely controlled architecture—a capability not achievable with linear bis-propargyl linkers or with deprotected amine variants such as NH-bis(PEG2-propargyl) . The PEG2 arms provide enhanced aqueous solubility and reduced steric hindrance compared to non-PEGylated branched linkers, making this compound particularly valuable as a core building block in advanced linker design .

Application
Selection Property
Validation Focus
Sequential PROTAC assembly
Orthogonal Boc protection and dual click handles
Stepwise conjugation efficiency
Linker SAR studies
Defined PEG2 spacer geometry
Ternary complex formation correlation
Multifunctional probe construction
Latent amine and dual propargyl groups
Conjugate integrity and labeling efficiency
Branched PEG scaffold synthesis
Protected amine intermediate for modular synthesis
Sequential functional group compatibility
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